(2S,3S,11bS)-Dihydrotetrabenazine D-Val
Description
Properties
Molecular Formula |
C₂₄H₃₈N₂O₄ |
|---|---|
Molecular Weight |
418.57 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereochemical Control of Dihydrotetrabenazine Derivatives
Stereoselective Synthesis of Dihydrotetrabenazine (B1670615) Isomers
The reduction of tetrabenazine (B1681281) typically yields a mixture of dihydrotetrabenazine (DHTBZ) diastereomers, which can be challenging to separate. nih.gov Consequently, significant effort has been directed toward methods that can selectively produce a single desired isomer.
Chiral Resolution Techniques for Enantiomeric and Diastereomeric Purity
Chiral resolution is a widely used technique to separate racemic mixtures into their constituent enantiomers. google.com This is often achieved by converting the enantiomers into a pair of diastereomeric derivatives using a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by methods like crystallization. google.com
For tetrabenazine and its derivatives, diastereomeric salt formation is a common and practical approach. Racemic tetrabenazine has been successfully resolved using chiral acids such as (1S)-(+)-10-camphorsulfonic acid and (1R)-(−)-10-camphorsulfonic acid to yield optically pure (+)-tetrabenazine and (−)-tetrabenazine, respectively. nih.govnih.gov While other agents like (+)-tartaric acid were tested, they produced disappointing results. nih.gov
Similarly, the racemic mixture of α-dihydrotetrabenazine (α-HTBZ) can be separated. nih.gov The use of di-p-toluoyl-L-tartaric acid allows for the selective crystallization of the (+)-α-HTBZ-(L)-tartrate salt, which can then be treated with a base like aqueous ammonium (B1175870) hydroxide (B78521) to liberate the pure (+)-α-HTBZ enantiomer. nih.govnih.gov This resolution has been successfully performed on a multi-gram scale. nih.gov
Another effective method is chiral High-Performance Liquid Chromatography (HPLC), which can separate enantiomers for analytical and preparative purposes, although it may not be suitable for large-scale industrial production. nih.govnih.gov Chiral column HPLC has been employed to resolve the enantiomers of α-dihydrotetrabenazine and β-dihydrotetrabenazine. nih.govnih.gov
Table 1: Chiral Resolving Agents for Tetrabenazine and Dihydrotetrabenazine This table is interactive. Click on the headers to sort the data.
| Racemic Mixture | Resolving Agent | Separated Isomer | Reference |
|---|---|---|---|
| (±)-Tetrabenazine | (1S)-(+)-10-camphorsulfonic acid | (+)-Tetrabenazine | nih.gov, nih.gov |
| (±)-Tetrabenazine | (1R)-(−)-10-camphorsulfonic acid | (−)-Tetrabenazine | nih.gov, nih.gov |
| (±)-α-Dihydrotetrabenazine | di-p-toluoyl-L-tartrate | (+)-α-Dihydrotetrabenazine | nih.gov, nih.gov |
Asymmetric Synthesis Approaches to Specific Dihydrotetrabenazine Stereoisomers
Another asymmetric strategy reported by the Suh group features a selective enol etherification and an aza-Claisen rearrangement as key steps to construct the chiral framework of (+)-tetrabenazine. nih.gov These asymmetric approaches represent a paradigm shift, enabling the direct synthesis of specific, pharmacologically relevant isomers like (+)-α-dihydrotetrabenazine. nih.gov
Biocatalytic Pathways for Dihydrotetrabenazine Production with Enhanced Diastereoselectivity
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral compounds. nih.govacs.org In vivo, tetrabenazine is metabolized by carbonyl reductase enzymes to its dihydrotetrabenazine metabolites. nih.govnih.gov This natural process has inspired the development of biocatalytic manufacturing routes.
Recent research has focused on using engineered ketoreductases for the stereoselective reduction of tetrabenazine. nih.govacs.org A short-chain dehydrogenase/reductase from Bacillus subtilis (BsSDR10) was subjected to machine learning-assisted directed evolution to enhance its diastereoselectivity. nih.govacs.org This process successfully generated enzyme variants capable of producing different DHTBZ isomers with high selectivity. nih.gov Notably, this biocatalytic method was scaled up for the preparation of (2S,3S,11bS)-dihydrotetrabenazine, achieving an isolated yield of 40.7% and a high diastereoselectivity of 91.3%. acs.org Enzymatic kinetic resolution, where an enzyme selectively modifies one enantiomer in a racemic mixture, has also been utilized to produce enantiomerically pure (+)-α-HTBZ. nih.govresearchgate.net
Synthesis of D-Valine Ester Derivatives of Dihydrotetrabenazine
The development of prodrugs, such as amino acid esters, is a strategy to improve the pharmacokinetic properties of a parent drug. researchgate.net Valbenazine (B1662120), the L-valine ester of (+)-α-dihydrotetrabenazine, is a successful example of this approach. nih.govresearchgate.net The synthesis of a D-valine ester would follow similar chemical principles.
Esterification Strategies for Incorporating Amino Acid Moieties
The standard strategy for creating an amino acid ester of dihydrotetrabenazine involves the direct coupling of the amino acid to the hydroxyl group of the DHTBZ molecule. nih.govresearchgate.net To ensure a clean reaction and prevent unwanted side reactions, the amino acid is typically used in a protected form.
For the synthesis of the analogous L-valine ester (valbenazine), carbamate-protected (L)-valine is used. nih.govresearchgate.net A common protecting group is the benzyloxycarbonyl (Cbz) group. researchgate.net This protected valine is activated and then reacted with the secondary alcohol of (+)-α-HTBZ to form the ester bond. The final step is the removal of the protecting group, often through hydrogenolysis, to yield the final amino acid ester prodrug. nih.govresearchgate.net This established procedure can be directly adapted for the synthesis of the D-valine derivative by substituting protected L-valine with a suitably protected D-valine.
Table 2: General Steps for D-Valine Ester Synthesis This table is interactive. Click on the headers to sort the data.
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| 1. Protection | The amino group of D-valine is protected to prevent self-coupling. | e.g., Benzyl chloroformate (for Cbz protection) |
| 2. Esterification | The protected D-valine is coupled to the hydroxyl group of (2S,3S,11bS)-Dihydrotetrabenazine. | Coupling agents (e.g., DCC/DMAP), Protected D-valine |
Characterization of Synthetic Routes and Impurity Profiling
The characterization of synthetic routes for dihydrotetrabenazine derivatives is crucial for ensuring the production of a safe and effective final drug substance. This process involves a detailed analysis of the desired molecule and the identification and quantification of any impurities that may have been introduced or formed during the synthesis. The focus of this section is on the chemical compound (2S,3S,11bS)-Dihydrotetrabenazine D-Valine salt, building upon the stereoselective synthesis of the parent dihydrotetrabenazine isomer.
The synthesis of the specific stereoisomer, (2S,3S,11bS)-dihydrotetrabenazine, also known as (-)-α-dihydrotetrabenazine, has been described in the scientific literature. dntb.gov.uanih.gov The absolute configuration of (-)-α-dihydrotetrabenazine has been confirmed as (2S, 3S, 11bS) through X-ray crystal structure analysis of its 9-O-desmethyl derivative. rsc.org The synthesis of the eight stereoisomers of dihydrotetrabenazine has been accomplished with a high degree of stereoselectivity, allowing for the isolation of the desired (2S,3S,11bS) isomer. dntb.gov.ua One reported method involves the reduction of (3S,11bS)-tetrabenazine using borane-methyl sulfide (B99878) in tetrahydrofuran (B95107) (THF) to yield (2S,3S,11bS)-dihydrotetrabenazine as a white solid. nih.govgoogle.com
The formation of the D-valine salt of (2S,3S,11bS)-dihydrotetrabenazine would typically involve a standard acid-base reaction where the basic nitrogen atom in the dihydrotetrabenazine molecule reacts with the acidic carboxylic acid group of D-valine. This process is analogous to the formation of other amino acid esters of dihydrotetrabenazine, such as Valbenazine, which is the L-valine ester of (+)-α-dihydrotetrabenazine. mdpi.com The characterization of the resulting salt would involve a battery of analytical techniques to confirm its structure, purity, and stereochemical integrity.
Analytical Characterization:
A comprehensive analytical characterization is essential to confirm the identity and purity of (2S,3S,11bS)-Dihydrotetrabenazine D-Valinate. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is a cornerstone technique for determining the enantiomeric and diastereomeric purity. dntb.gov.uanih.gov Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are employed to confirm the chemical structure of the salt.
| Analytical Technique | Purpose | Expected Observations for (2S,3S,11bS)-Dihydrotetrabenazine D-Valinate |
| Chiral HPLC | To determine enantiomeric and diastereomeric purity. | A single major peak corresponding to the (2S,3S,11bS) isomer coupled with D-valine, with minimal presence of other stereoisomers. |
| ¹H NMR | To confirm the proton framework of the molecule. | Characteristic peaks for the dihydrotetrabenazine core and the D-valine moiety, with specific chemical shifts and coupling constants confirming the relative stereochemistry. |
| ¹³C NMR | To confirm the carbon skeleton of the molecule. | Resonances corresponding to all carbon atoms in the structure, providing further evidence of the correct isomer and the presence of the D-valine counter-ion. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the combined mass of (2S,3S,11bS)-dihydrotetrabenazine and D-valine, along with characteristic fragment ions. |
| Infrared (IR) Spectroscopy | To identify functional groups. | Absorption bands characteristic of O-H (alcohol and carboxylic acid), N-H (amine), C=O (ester/acid), and C-O bonds. |
| X-ray Crystallography | To definitively determine the three-dimensional structure and absolute stereochemistry. | Would provide the precise spatial arrangement of atoms, confirming the (2S,3S,11bS) configuration of the dihydrotetrabenazine and the D-configuration of the valine. |
Impurity Profiling:
Impurity profiling is a critical aspect of pharmaceutical development, aimed at identifying and controlling impurities that may affect the quality and safety of the drug substance. The impurities in (2S,3S,11bS)-Dihydrotetrabenazine D-Valinate can originate from starting materials, intermediates, by-products of the synthesis, or degradation products.
Given that Valbenazine is a closely related compound, its impurity profile can provide valuable insights into the potential impurities for (2S,3S,11bS)-Dihydrotetrabenazine D-Valinate. dntb.gov.uaveeprho.comsynzeal.com
Potential Impurities in (2S,3S,11bS)-Dihydrotetrabenazine D-Valinate:
| Impurity Class | Specific Examples | Potential Origin |
| Stereoisomeric Impurities | Other dihydrotetrabenazine stereoisomers (e.g., (2R,3R,11bR), (2S,3R,11bR), etc.) coupled with D-valine. L-valine coupled with (2S,3S,11bS)-dihydrotetrabenazine. | Incomplete stereoselective synthesis of the parent dihydrotetrabenazine. Racemization during synthesis or storage. Impure D-valine starting material. |
| Process-Related Impurities | Unreacted starting materials (e.g., (3S,11bS)-tetrabenazine). Reagents and solvents. | Incomplete reaction or purification. Carryover from previous synthetic steps. |
| Degradation Products | Oxidation products. Dehydration products. | Exposure to air, light, or heat. Instability of the molecule under certain conditions. |
A robust analytical methodology, typically a stability-indicating HPLC method, is developed and validated to separate and quantify these potential impurities. dntb.gov.ua Forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions (acid, base, oxidation, heat, and light) to identify potential degradation products and to demonstrate the specificity of the analytical method.
Pharmacological and Mechanistic Research of 2s,3s,11bs Dihydrotetrabenazine D Val at the Molecular and Cellular Level
Ligand-VMAT2 Interaction Studies
The binding characteristics of ligands to VMAT2 are foundational to understanding their pharmacological effects. These interactions are typically quantified through in vitro binding assays that measure a ligand's affinity and selectivity for the transporter.
The binding affinity of dihydrotetrabenazine (B1670615) (DTBZ) derivatives to VMAT2 is highly stereospecific. nih.gov The specific isomer (2S,3S,11bS)-dihydrotetrabenazine, also known as (−)-α-dihydrotetrabenazine, is one of eight possible stereoisomers of dihydrotetrabenazine. ebi.ac.uk Research demonstrates that this particular isomer exhibits a significantly lower binding affinity for VMAT2 compared to its (+)-α counterpart, (2R,3R,11bR)-dihydrotetrabenazine. ebi.ac.uknih.gov
Studies using radioligand binding assays, which measure the displacement of a high-affinity radiolabeled ligand like [³H]dihydrotetrabenazine from VMAT2, consistently show that the (+)-enantiomer has an affinity in the low nanomolar range, while the (−)-enantiomer's affinity is several orders of magnitude weaker, often in the micromolar range. nih.govnih.gov For instance, one study reported a K_i value of 23.7 µM for (−)-α-HTBZ, in stark contrast to the 3.96 nM affinity of (+)-α-HTBZ. researchgate.net
The addition of a D-valine ester to form (2S,3S,11bS)-Dihydrotetrabenazine D-Val creates a prodrug form. In the context of VMAT2 inhibitors like valbenazine (B1662120)—which is a valine ester of the highly potent (+)-α-dihydrotetrabenazine—the ester is designed to be cleaved in the body to release the active metabolite. researchgate.netnih.gov Given that the parent compound, (2S,3S,11bS)-dihydrotetrabenazine, has inherently low affinity for VMAT2, its D-valine ester derivative is also expected to be a very weak inhibitor of the transporter. nih.gov The primary determinant of VMAT2 binding is the stereochemistry of the core dihydrotetrabenazine molecule, not the attached amino acid ester. ebi.ac.uk
The binding kinetics of the eight stereoisomers of dihydrotetrabenazine reveal a clear structure-activity relationship. The affinity for VMAT2 is critically dependent on the absolute configuration at the C3 and C11b positions, with the (3R,11bR) configuration being essential for high-affinity binding. ebi.ac.uk
The (2R,3R,11bR)-isomer, known as (+)-α-dihydrotetrabenazine, consistently demonstrates the highest binding affinity for VMAT2. ebi.ac.uk Other isomers, particularly those with the (S,S,S) configuration like the parent compound of the subject of this article, show dramatically reduced potency. ebi.ac.uknih.gov For example, a comparative study reported that (+)-α-dihydrotetrabenazine (2R,3R,11bR) had a K_i of 3.96 nM, making it over 8000-fold more potent than tetrabenazine's own (−)-enantiomer and significantly more potent than the (−)-α-dihydrotetrabenazine isomer. ebi.ac.uk Another analogue, (+)-9-Trifluoroethoxy-α-dihydrotetrabenazine, showed a K_i of 1.48 nM, while its corresponding (S,S,S) enantiomer had a K_i of 270 nM, highlighting the critical role of stereochemistry. nih.govresearchgate.net
| Compound | Stereochemistry | VMAT2 Binding Affinity (K_i, nM) | Reference |
|---|---|---|---|
| (+)-α-DTBZ | (2R,3R,11bR) | 3.96 | ebi.ac.uk |
| (−)-α-DTBZ | (2S,3S,11bS) | 23,700 | researchgate.net |
| (+)-β-DTBZ | (2S,3R,11bR) | 26.6 | researchgate.net |
| (−)-β-DTBZ | (2R,3S,11bS) | >10,000 | researchgate.net |
| (+)-9-Trifluoroethoxy-α-DTBZ | (2R,3R,11bR) | 1.48 | nih.gov |
| (−)-9-Trifluoroethoxy-α-DTBZ | (2S,3S,11bS) | 270 | nih.gov |
Stereospecificity in VMAT2 Inhibition Mechanisms
The dramatic differences in binding affinity among stereoisomers translate directly to their mechanisms of VMAT2 inhibition. The specific orientation of the molecule within the VMAT2 binding pocket is paramount for effective inhibition.
The interaction between dihydrotetrabenazine and VMAT2 is profoundly stereospecific. The (+)-α-dihydrotetrabenazine isomer is the most potent and selective VMAT2 inhibitor among the metabolites of tetrabenazine (B1681281). researchgate.netfrontiersin.org Structural and functional studies show that it binds with high affinity to a specific site within the transporter, leading to potent inhibition of monoamine uptake. nih.govelifesciences.org Cryo-electron microscopy studies reveal that VMAT2 inhibitors like tetrabenazine bind in a central cavity of the transporter, locking it in an occluded conformation that prevents the transport cycle. nih.govelifesciences.orgelifesciences.org The precise fit of the (+)-α isomer into this pocket, involving interactions with key residues, is responsible for its high potency. elifesciences.orgelifesciences.org
In contrast, (−)-α-dihydrotetrabenazine is a very weak VMAT2 inhibitor. nih.gov Its stereochemical configuration prevents it from binding effectively to the high-affinity site within the transporter. ebi.ac.uk This poor fit results in a much lower binding affinity and, consequently, negligible inhibitory activity at clinically relevant concentrations. nih.gov While the (+)-α isomer is the primary driver of VMAT2 inhibition for drugs like valbenazine, the (−)-α and (−)-β isomers are considered to contribute little to the therapeutic effect and may be associated with off-target effects. researchgate.netfrontiersin.org
The attachment of a valine amino acid to a dihydrotetrabenazine molecule is a pharmaceutical strategy to create a prodrug. researchgate.net A well-known example is valbenazine, which is the L-valine ester of the highly active (+)-α-dihydrotetrabenazine. nih.gov The purpose of the valine moiety is to improve the pharmacokinetic properties of the drug, allowing for slower metabolism and a longer half-life of the active compound in the body. researchgate.net Once administered, the valine ester is cleaved by enzymes in the body to release the active (+)-α-dihydrotetrabenazine metabolite. nih.gov
The specific configuration of the attached amino acid (D- vs. L-valine) can influence the rate of this enzymatic cleavage. However, the core ligand-binding properties are dictated by the stereochemistry of the dihydrotetrabenazine nucleus itself. In the case of this compound, the parent molecule is the (−)-α isomer, which has an inherently weak interaction with VMAT2. ebi.ac.uknih.gov Therefore, attaching a D-valine group would not be expected to confer high binding affinity. The role of the D-valine would be primarily to act as a promoiety for a molecule that is already a poor VMAT2 inhibitor.
Preclinical In Vitro and Ex Vivo Assays for VMAT2 Function
A variety of preclinical assays are employed to characterize the interaction of compounds with VMAT2 and their functional consequences. These assays are essential for determining the potency and mechanism of action of potential VMAT2 inhibitors.
Monoamine Uptake Inhibition Assays in Synaptosomes and Cell Lines
The interaction of this compound and its metabolites with VMAT2 has been characterized using in vitro radioligand binding assays. These studies are frequently conducted using preparations of synaptosomes, which are isolated presynaptic terminals, from brain regions rich in monoamines like the striatum, or in cell lines engineered to express VMAT2. nih.gov The primary active metabolite, (+)-α-HTBZ, is a potent and high-affinity inhibitor of VMAT2. drugbank.comnih.gov In contrast, the parent compound, this compound, and another metabolite, NBI-136110, exhibit lower binding affinity for VMAT2. nih.gov
Research using homogenates from rat striatum, rat forebrain, and human platelets has consistently demonstrated the high potency of (+)-α-HTBZ. nih.gov Studies measuring the inhibition of [³H]dihydrotetrabenazine binding show that (+)-α-HTBZ has a high affinity for VMAT2, whereas the parent compound's affinity is substantially lower. drugbank.comnih.gov The binding of dihydrotetrabenazine to VMAT2 is stereospecific, with the (+)-isomer showing high affinity while the (-)-isomer is largely inactive. nih.gov Importantly, this compound and its active metabolite show high selectivity for VMAT2, with negligible binding to VMAT1 or other key neurotransmitter receptors, including dopaminergic, serotonergic, adrenergic, histaminergic, or muscarinic receptors. drugbank.comnih.gov This selectivity minimizes off-target interactions. nih.gov
Functional assays confirm these binding results. In studies using rat striatal synaptosomes, the ability of these compounds to inhibit the uptake of radiolabeled dopamine (B1211576) ([³H]DA) into vesicles is measured. frontiersin.org The results demonstrate that the active metabolite strongly inhibits dopamine uptake, consistent with its high binding affinity for VMAT2. frontiersin.org
VMAT2 Binding Affinities (Ki)
| Compound | Tissue/Cell Source | Ki Value (nM) | Reference |
|---|---|---|---|
| (+)-α-Dihydrotetrabenazine ([+]-α-HTBZ) | Rat Brain Striatum | ~3 nM | nih.gov |
| (+)-α-Dihydrotetrabenazine ([+]-α-HTBZ) | Rat Brain Striatum | 0.97 ± 0.48 nM | nih.gov |
| (+)-α-Dihydrotetrabenazine ([+]-α-HTBZ) | Rat Forebrain | 4.2 nM | nih.gov |
| (+)-α-Dihydrotetrabenazine ([+]-α-HTBZ) | Human Platelets | 2.6 - 3.3 nM | nih.gov |
| This compound (Valbenazine) | General | ~150 nM | drugbank.comnih.gov |
| (-)-α-Dihydrotetrabenazine | Rat Brain Striatum | 2.2 µM (2200 nM) | nih.gov |
Neurotransmitter Release Modulation Studies in Isolated Tissues
Studies on isolated tissues, such as brain slices, allow for the direct examination of how VMAT2 inhibition affects neurotransmitter dynamics. The mechanism involves the depletion of vesicular monoamine stores. nih.gov Monoamines that are not sequestered into vesicles by VMAT2 are susceptible to breakdown by enzymes like monoamine oxidase (MAO) within the cytoplasm of the presynaptic neuron. nih.gov This enzymatic degradation further contributes to the reduction of the releasable pool of neurotransmitters. nih.gov Consequently, when a nerve impulse arrives at the terminal, fewer neurotransmitter-filled vesicles are available to fuse with the presynaptic membrane, resulting in diminished neurotransmitter release into the synaptic cleft. patsnap.comingrezzahcp.com This modulation of neurotransmitter release is the core mechanism through which the compound exerts its pharmacological effects at the cellular level. nih.gov
Investigations in Preclinical Animal Models (Non-Clinical Focus)
Preclinical studies in animal models have been essential for characterizing the in vivo pharmacological profile of this compound. These investigations provide mechanistic insights into its effects on neurotransmitter systems and associated behaviors, independent of any clinical application.
Use as a Pharmacological Probe in Animal Studies
In non-clinical research, this compound and its active metabolite serve as valuable pharmacological probes to investigate the role of the VMAT2 system in the central nervous system. fda.gov By selectively inhibiting VMAT2, researchers can induce a state of monoamine depletion in specific brain circuits. fda.gov This allows for the study of the downstream consequences of reduced monoaminergic neurotransmission.
Animal studies have confirmed that administration of the compound leads to effects consistent with CNS monoamine depletion, such as ptosis (drooping of the eyelid), which is a classic indicator of reduced norepinephrine (B1679862) and dopamine function in animal models. nih.govfda.gov These models are crucial for understanding the fundamental biology of VMAT2 and its role in regulating neuronal function and behavior. fda.gov For example, using radiolabeled forms of dihydrotetrabenazine, such as [11C]DTBZ, allows for the visualization and quantification of VMAT2 binding in the living brain of animal models, providing a tool to study the transporter's distribution and pharmacology. nih.gov
Exploration of Neurotransmitter Dynamics in Rodent Models
Rodent models are instrumental in exploring the in vivo effects of this compound on neurotransmitter dynamics. Techniques such as in vivo microdialysis can be used to measure real-time changes in the extracellular concentrations of dopamine and other monoamines in specific brain regions, like the striatum, following administration of the compound.
The administration of VMAT2 inhibitors like tetrabenazine, a closely related compound, has been shown to deplete brain monoamine levels. nih.gov Studies using probes sensitive to dopamine levels have demonstrated that depleting dopamine concentrations can alter the binding of ligands to VMAT2, indicating a dynamic interplay between the transporter and its substrate. nih.gov For instance, a significant depletion of brain dopamine in rats was found to increase the in vivo binding of a VMAT2 radioligand, an effect that could be reversed by restoring dopamine levels. nih.gov This highlights the compound's utility in probing the homeostatic mechanisms that regulate monoamine systems in rodent models.
Comparative Behavioral Phenotyping in Animal Models for Mechanistic Insights (e.g., Locomotion, without clinical implications)
The behavioral effects of this compound in animal models provide mechanistic insights into the role of VMAT2 in motor control. The dopaminergic system is critical for initiating and coordinating movement, and its modulation by VMAT2 inhibitors produces distinct behavioral phenotypes. frontiersin.org
A primary and quantifiable effect observed in rodent models following the administration of VMAT2 inhibitors is a reduction in spontaneous locomotor activity. researchgate.net This is a direct consequence of the depletion of dopamine in motor circuits of the brain. frontiersin.org Studies in rats have shown that the compound produces a dose-dependent decrease in locomotion. researchgate.net This effect can be used in comparative phenotyping studies to understand the potency and duration of action relative to other VMAT2 inhibitors. For example, tetrabenazine has been shown to reduce locomotor activity in mice, as measured by the number of crosses between compartments in a dark-light box test. frontiersin.org By comparing the specific behavioral signatures of different VMAT2 inhibitors, researchers can gain a deeper understanding of their precise interactions with the monoaminergic systems that govern motor behavior.
Structure Activity Relationship Sar Studies and Rational Design of Vmat2 Ligands
Impact of Stereochemistry at C-2, C-3, and C-11b on VMAT2 Affinity and Activity
The stereochemical configuration of dihydrotetrabenazine (B1670615) (DHTBZ) at the C-2, C-3, and C-11b positions has a profound impact on its binding affinity for VMAT2. Research has demonstrated a high degree of stereospecificity in this interaction, with certain isomers exhibiting significantly greater potency than others.
The absolute configuration at the C-3 and C-11b positions is particularly crucial for high-affinity binding. Studies have consistently shown that the (3R,11bR)-configuration is a key determinant for potent VMAT2 inhibition. nih.govresearchgate.net In fact, among the eight possible stereoisomers of DHTBZ, those with the (3R,11bR) configuration, namely (+)-tetrabenazine, (+)-α-DHTBZ, and (+)-β-DHTBZ, exhibit the highest affinity for VMAT2. nih.gov
The stereochemistry at the C-2 position further modulates this affinity. For instance, (2R,3R,11bR)-DHTBZ, also known as (+)-α-DHTBZ, consistently demonstrates the highest binding affinity for VMAT2, with a Ki value of approximately 3.96 nM. nih.gov In contrast, its enantiomer, (2S,3S,11bS)-DHTBZ or (-)-α-DHTBZ, shows a dramatically lower affinity, with a reported Ki value of 23,700 nM, highlighting the critical role of the specific spatial arrangement of the substituents for effective binding. researchgate.net
The cis-isomers at the C-2 and C-3 positions also exhibit varied affinities depending on the C-11b configuration. For example, (2S,3R,11bR)-DHTBZ, a cis-isomer with the favorable (11bR) configuration, still maintains a high affinity for VMAT2 (Ki = 13.4 nM). nih.gov This suggests that while the trans-configuration at C-2 and C-3 is preferred, the C-11b stereochemistry holds greater influence over binding potency.
Table 1: VMAT2 Binding Affinities of Dihydrotetrabenazine (DHTBZ) Stereoisomers
| Stereoisomer | Configuration | VMAT2 Binding Affinity (Ki, nM) |
| (+)-α-DHTBZ | (2R,3R,11bR) | 3.96 nih.gov |
| (-)-α-DHTBZ | (2S,3S,11bS) | 23700 researchgate.net |
| (+)-β-DHTBZ | (2S,3R,11bR) | 13.4 nih.gov |
| (-)-β-DHTBZ | (2R,3S,11bS) | 2460 nih.gov |
| (+)-cis-DHTBZ | (2R,3S,11bR) | 71.1 nih.gov |
| (-)-cis-DHTBZ | (2S,3R,11bS) | 4630 nih.gov |
This table presents a summary of the VMAT2 binding affinities for various stereoisomers of dihydrotetrabenazine, illustrating the significant impact of stereochemistry on receptor interaction.
Influence of Amino Acid Ester Moieties (e.g., D-Val vs. L-Val) on VMAT2 Interaction
The use of amino acid ester prodrugs is a common strategy to improve the pharmacokinetic properties of parent drugs. In the context of VMAT2 inhibitors, valbenazine (B1662120) is a notable example, which is the L-valine ester of (+)-α-dihydrotetrabenazine. nih.gov This prodrug approach leverages endogenous esterases to hydrolyze the ester bond, releasing the active drug. nih.gov The clinical activity of valbenazine is primarily attributed to its active metabolite, (+)-α-HTBZ, which is a potent VMAT2 inhibitor. nih.gov
Modifications to the Dihydrotetrabenazine Core Structure and Their Pharmacological Consequences
Modifications to the dihydrotetrabenazine core structure have been extensively explored to enhance VMAT2 affinity, selectivity, and pharmacokinetic properties. These modifications often target the aromatic ring and the isobutyl group.
One significant modification is the introduction of deuterium (B1214612) at the methoxy (B1213986) groups, leading to the development of deutetrabenazine. This deuteration slows down the metabolism by cytochrome P450 enzymes, resulting in a longer half-life and more stable plasma concentrations of the active metabolites compared to tetrabenazine (B1681281). nih.gov
Another area of modification is the substitution on the aromatic ring of the dihydrotetrabenazine scaffold. For instance, introducing a trifluoroethoxy group at the 9-position has been shown to yield a highly potent VMAT2 inhibitor. The compound (+)-9-trifluoroethoxy-α-dihydrotetrabenazine demonstrated a VMAT2 binding affinity (Ki) of 1.48 nM, which is approximately three-fold stronger than that of the parent (+)-α-dihydrotetrabenazine (HTBZ). researchgate.net Furthermore, this modification was found to be more stable in human liver microsomes. nih.gov Structure-activity relationship studies of various 9-substituted dihydrotetrabenazine derivatives have indicated that the nature and position of the substituent significantly impact VMAT2 inhibitory activity.
The synthesis of a novel series of 2-amino-dihydrotetrabenazine derivatives has also been explored. One such compound exhibited a promising VMAT2 binding affinity (Ki = 7.01-8.68 nM), suggesting that this position is amenable to modification for the development of new VMAT2 probes. nih.gov
Table 2: Pharmacological Consequences of Modifying the Dihydrotetrabenazine Core
| Modification | Example Compound | Pharmacological Consequence | Reference |
| Deuteration of methoxy groups | Deutetrabenazine | Slower metabolism, longer half-life | nih.gov |
| 9-trifluoroethoxy substitution | (+)-9-trifluoroethoxy-α-DHTBZ | Increased VMAT2 affinity (Ki = 1.48 nM), enhanced metabolic stability | nih.govnih.gov |
| 2-amino substitution | 2-amino-DHTBZ derivative | Potent VMAT2 binding (Ki ≈ 7-9 nM) | nih.gov |
This table summarizes key modifications to the dihydrotetrabenazine core and their resulting pharmacological effects, providing insights into the rational design of VMAT2 inhibitors.
Computational Chemistry and Molecular Modeling of Ligand-VMAT2 Interactions
Computational chemistry and molecular modeling have become indispensable tools for understanding the intricate interactions between ligands and VMAT2 at the molecular level. These approaches provide valuable insights that guide the rational design of novel inhibitors.
Recent advances in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of VMAT2 in complex with inhibitors like tetrabenazine (TBZ) and valbenazine (VBZ). nih.gov These structures reveal the precise binding pocket and the key residues involved in ligand recognition. For instance, the binding site for TBZ and VBZ is located in a central cavity formed by transmembrane helices. nih.gov
Docking studies are also employed to predict the binding modes of novel dihydrotetrabenazine analogs and to estimate their binding affinities. These computational predictions help in prioritizing compounds for synthesis and experimental testing. For example, molecular modeling experiments have been used to rationalize the increased binding efficiency of derivatives with specific substituents.
The combination of cryo-EM, MD simulations, and docking studies provides a powerful platform for a detailed understanding of the structure-activity relationships of VMAT2 ligands, thereby facilitating the design of new therapeutic agents with improved potency and selectivity.
Role in Advanced Research Tools and Methodologies
Probes for Understanding VMAT2 Structure and Function
Radiolabeled forms of dihydrotetrabenazine (B1670615) (DTBZ) are instrumental as probes in studies aimed at elucidating the structure and function of VMAT2. For instance, [³H]dihydrotetrabenazine is widely used in binding experiments to characterize the affinity of various compounds for VMAT2. elifesciences.org These studies have been crucial in confirming the functional integrity of modified VMAT2 constructs used in structural biology research, such as cryo-electron microscopy. elifesciences.org By comparing the binding affinity of [³H]DTBZ to both wild-type and mutant VMAT2, researchers can assess the impact of specific amino acid changes on the transporter's ability to bind ligands. elifesciences.org
Furthermore, competition binding assays using [³H]DTBZ help to determine the binding affinities (Ki) of unlabeled drugs, providing insights into their potency and mechanism of action at VMAT2. elifesciences.org Such experiments have been fundamental in understanding how different classes of inhibitors, like tetrabenazine (B1681281) and reserpine, interact with the transporter at a molecular level. elifesciences.org The insights gained from these probing studies are essential for building accurate models of VMAT2 function and for designing new drugs with improved selectivity and efficacy.
Development of In Vitro Assay Systems for Drug Discovery and Mechanism Studies
(2S,3S,11bS)-Dihydrotetrabenazine and its related compounds are key components in the development and validation of in vitro assay systems for drug discovery. These assays, often utilizing rat striatal tissue homogenates or cells expressing VMAT2, are designed to screen for new chemical entities with VMAT2 inhibitory activity. nih.gov The inhibitory binding affinity of novel compounds is typically determined by their ability to displace a radiolabeled ligand, such as [¹²⁵I]-iodovinyl-TBZ or ¹⁸F-FP-DTBZ, from VMAT2. nih.gov
These in vitro systems are not only used for primary screening but also for detailed mechanistic studies. For example, they can be employed to investigate the structure-activity relationships of a series of new dihydrotetrabenazine derivatives. nih.gov By systematically modifying the chemical structure of the parent compound and evaluating the VMAT2 binding affinity of the resulting analogs, researchers can identify key molecular features required for potent VMAT2 inhibition. This information is invaluable for the rational design of new drug candidates.
| Compound/Analog | Binding Affinity (Ki) for VMAT2 | Assay System |
| Dihydrotetrabenazine (DTBZ) | Kd = 26 ± 9 nM | VMAT2 Chimera |
| Wild-Type VMAT2 | Kd = 18 ± 4 nM | Wild-Type VMAT2 |
| Reserpine | Ki = 173 ± 1 nM | Competition with [³H]DTBZ |
| Compound 4b (a DTBZ derivative) | Ki = 5.98 nM | Rat Striatal Tissue Homogenates |
This table presents a selection of binding affinity data for dihydrotetrabenazine and related compounds to VMAT2, as determined in various in vitro assay systems.
Applications in Investigating Neurotransmitter Transport Mechanisms
The inhibition of VMAT2 by compounds like (2S,3S,11bS)-Dihydrotetrabenazine is a cornerstone of research into neurotransmitter transport mechanisms. VMAT2 is responsible for the uptake of monoamines such as dopamine (B1211576), serotonin, norepinephrine (B1679862), and histamine (B1213489) from the cytoplasm into synaptic vesicles, a process driven by a proton gradient. nih.gov By blocking this transporter, researchers can study the consequences of impaired vesicular loading on neuronal function and neurotransmission. nih.gov
Studies using VMAT2 inhibitors have been pivotal in understanding the pathophysiology of disorders characterized by dysregulated monoaminergic signaling, such as Huntington's disease and tardive dyskinesia. nih.govfrontiersin.org Furthermore, investigating the interactions of different stereoisomers of dihydrotetrabenazine with VMAT2 has revealed the stereoselectivity of the transporter. For example, the (+)-α-HTBZ metabolite of valbenazine (B1662120) is a potent VMAT2 inhibitor with high selectivity. nih.gov In contrast, other isomers may exhibit different binding affinities and off-target effects. nih.gov This stereochemical sensitivity provides a powerful tool for dissecting the specific contributions of VMAT2 to complex neurological processes.
Contribution to the Study of Deuterated Analogs for Research Purposes
The study of deuterated analogs of tetrabenazine and its metabolites, including dihydrotetrabenazine, represents a significant area of pharmacological research. Deuteration, the selective replacement of hydrogen atoms with deuterium (B1214612), can alter the metabolic profile of a drug, often leading to a longer half-life and reduced formation of certain metabolites. frontiersin.orggoogle.com This modification is particularly relevant for VMAT2 inhibitors, as metabolism by enzymes like CYP2D6 can lead to the formation of multiple isomers with varying activities and potential for off-target effects. frontiersin.org
Future Research Directions and Unanswered Questions
Exploring Novel Synthetic Pathways for Specific Dihydrotetrabenazine (B1670615) Stereoisomers
The development of potent and selective VMAT2 inhibitors is highly dependent on the ability to synthesize specific stereoisomers. The stereochemistry of dihydrotetrabenazine derivatives is crucial for their binding affinity to VMAT2. nih.govnih.gov For instance, research has shown that the (3R,11bR)-configuration is a key determinant for high-affinity binding. nih.govnih.gov While methods exist for the stereoselective synthesis of all eight DHTBZ stereoisomers, future research is focused on developing more efficient and scalable pathways.
Current strategies often involve the reduction of tetrabenazine (B1681281), which can yield a mixture of isomers that are challenging to separate. nih.gov For example, the reduction of (+)-tetrabenazine with sodium borohydride (B1222165) produces a 4:1 mixture of (2R,3R,11bR)-DHTBZ and (2S,3R,11bR)-DHTBZ. nih.gov Achieving high stereoselectivity for less favored isomers like (2S,3S,11bS)-dihydrotetrabenazine requires innovative synthetic approaches. Future investigations could explore:
Asymmetric Catalysis: Employing novel chiral catalysts to guide the stereochemical outcome of key bond-forming reactions, thereby avoiding difficult separation steps.
Enzymatic Resolutions: Using enzymes to selectively resolve racemic mixtures of DHTBZ intermediates, a technique that has proven successful for related compounds. mdpi.com
Continuous Flow Chemistry: Developing continuous manufacturing processes, such as crystallization-induced diastereomer transformation (CIDT), to improve yield, purity, and control over the desired stereoisomer. rsc.org
A significant achievement has been the scale-up preparation of (2S,3S,11bS)-dihydrotetrabenazine with a diastereoselectivity of 91.3% and an isolated yield of 40.7%, demonstrating the feasibility of producing specific isomers. researchgate.net Further refinement of these methods is a key area of future research. researchgate.net
Deeper Mechanistic Characterization of VMAT2 Stereoselectivity at the Molecular Level
Recent breakthroughs in structural biology, particularly the use of cryo-electron microscopy (cryo-EM), have provided high-resolution structures of VMAT2 in complex with inhibitors like tetrabenazine (TBZ). elifesciences.orgnih.govnih.gov These structures reveal that TBZ binds in a central cavity of the transporter, locking it in an occluded, inactive conformation. elifesciences.orgnih.gov This binding site is formed by residues from multiple transmembrane helices and is distinct from the substrate-binding site, consistent with non-competitive inhibition. biorxiv.orgneurologylive.com
While these structures offer unprecedented insight, the precise molecular interactions that dictate the profound stereoselectivity of VMAT2 remain an area of active investigation. VMAT2 can differentiate between stereoisomers with remarkable precision; for example, (+)-tetrabenazine is about 8000-fold more potent than its (-)-enantiomer. nih.gov Among the DHTBZ stereoisomers, (2R,3R,11bR)-DHTBZ displays the highest affinity. nih.gov
Future research will leverage these structural models to:
Conduct Advanced Molecular Dynamics (MD) Simulations: Simulate the binding of various DHTBZ stereoisomers, including (2S,3S,11bS)-dihydrotetrabenazine, to the VMAT2 binding pocket. These simulations can predict binding energies and identify the specific amino acid residues responsible for stabilizing or destabilizing interactions with each isomer. nih.govresearchgate.net
Perform Site-Directed Mutagenesis: Systematically mutate residues within the binding pocket identified by structural and simulation studies. semanticscholar.org By measuring the binding affinity of different stereoisomers to these mutant transporters, researchers can experimentally validate the key residues governing stereoselectivity.
Analyze Conformational Dynamics: Investigate how the binding of different stereoisomers influences the conformational state of VMAT2. It is proposed that inhibitors like TBZ trap the transporter in a "dead-end" complex. nih.govelifesciences.org Understanding how different isomers uniquely affect this process is crucial.
Table 1: VMAT2 Binding Affinities of Select Stereoisomers
| Compound | Stereochemistry | VMAT2 Binding Affinity (Ki, nM) |
|---|---|---|
| (+)-Tetrabenazine | (3R,11bR) | 4.47 nih.gov |
| (-)-Tetrabenazine | (3S,11bS) | 36,400 nih.gov |
This interactive table highlights the significant impact of stereochemistry on VMAT2 binding affinity.
Development of Advanced Preclinical Models (e.g., Organ-on-a-Chip, MPS) for VMAT2 Research
Traditional preclinical research relies on monolayer cell cultures and animal models, which may not fully recapitulate the complexity of the human central nervous system. vanderbilt.edunih.gov Microphysiological systems (MPS), also known as organ-on-a-chip technology, offer a promising alternative by creating three-dimensional, perfused microenvironments that better mimic human organ function in vitro. nih.govnih.govnih.gov
The application of MPS to VMAT2 research is a nascent but exciting frontier. Future development in this area could include:
Neurovascular Unit (NVU)-on-a-Chip: Constructing models that incorporate human neurons, glial cells, and brain endothelial cells to simulate the neurovascular unit. vanderbilt.edu Such models would be invaluable for studying how VMAT2 inhibitors cross the blood-brain barrier and how VMAT2 function impacts neuronal health and signaling within a more physiologically relevant context.
Human iPSC-Derived Neuronal Models: Utilizing induced pluripotent stem cells (iPSCs) from patients with specific neurological disorders to create personalized MPS models. nih.gov This would allow researchers to study how genetic variations in VMAT2 affect transporter function and drug response in specific disease states. nih.gov
High-Throughput Screening Platforms: Integrating MPS with automated liquid handling and real-time sensing to create platforms for screening libraries of compounds, such as different DHTBZ stereoisomers, for their effects on VMAT2 activity and potential neurotoxicity. youtube.com
These advanced models promise to bridge the gap between preclinical studies and human clinical outcomes, accelerating the development of safer and more effective VMAT2-targeting therapies. vanderbilt.edunih.gov
Investigating the Role of (2S,3S,11bS)-Dihydrotetrabenazine D-Val in Impurity Research and Quality Control for VMAT2 Inhibitors
The manufacturing and storage of pharmaceutical products can lead to the formation of impurities, which must be identified and controlled to ensure drug safety and efficacy. veeprho.com For VMAT2 inhibitors like tetrabenazine and deutetrabenazine, metabolites such as the various dihydrotetrabenazine stereoisomers are potential process-related impurities or degradation products. researchgate.netnih.gov
Given that different stereoisomers of DHTBZ have vastly different binding affinities and potentially different pharmacological or toxicological profiles, their presence as impurities is a significant quality control concern. nih.govnih.gov The (2S,3S,11bS) isomer, while having lower affinity for VMAT2 than other isomers, must still be monitored and controlled.
Future research in this area should focus on:
Developing Stereoselective Analytical Methods: Creating and validating robust analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), capable of separating and quantifying all eight DHTBZ stereoisomers, including (2S,3S,11bS)-dihydrotetrabenazine, in the drug substance and final product. researchgate.net
Forced Degradation Studies: Subjecting VMAT2 inhibitors to stress conditions (e.g., acid, base, light, heat) to identify potential degradation pathways and characterize the resulting impurities. researchgate.netnih.gov This helps in understanding the stability of the drug and predicting its shelf-life.
Pharmacological Profiling of Impurities: Assessing the VMAT2 binding affinity and functional activity of identified impurities, such as (2S,3S,11bS)-dihydrotetrabenazine, to determine acceptable limits in the final drug product.
Reference Standard Synthesis: Synthesizing and characterizing pure reference standards for all potential stereoisomeric impurities to facilitate accurate quantification in quality control laboratories. pharmaffiliates.com
Thorough impurity profiling is essential for regulatory compliance and for guaranteeing the consistent quality and safety of VMAT2 inhibitor therapies. veeprho.com
Table 2: Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| (2S,3S,11bS)-Dihydrotetrabenazine | - |
| Dihydrotetrabenazine | DHTBZ |
| Tetrabenazine | TBZ |
| Deutetrabenazine | - |
| Valbenazine (B1662120) | VBZ |
| Reserpine | - |
| Dopamine (B1211576) | DA |
| Serotonin | 5-HT |
| Norepinephrine (B1679862) | NE |
| Epinephrine | EPI |
| Histamine (B1213489) | HIS |
| Tyramine | TYR |
| Phenylethylamine | PEA |
| Amphetamine | AMPH |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
